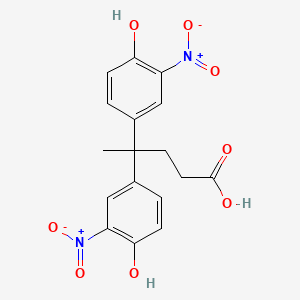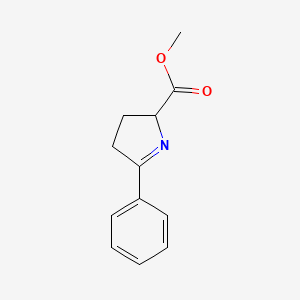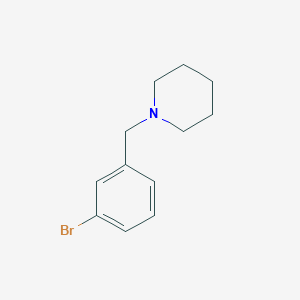
N-(2-chlorobenzyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-chlorobenzyl)piperidine-4-carboxamide derivatives has been explored in various contexts, with different research groups focusing on the development of novel compounds for pharmacological applications. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized as TRPM8 antagonists, employing analogue-based rational design and screening . Another study reported the synthesis of a CCR5 antagonist through a multi-step reaction starting from piperidin-4-one, which involved elimination, reduction, and bromination reactions . Similarly, a related compound was prepared using a similar approach, highlighting the versatility of piperidine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a CCR5 antagonist was confirmed by 1H NMR, 13C NMR, and ESI-MS . In another study, the crystal structure of a nitrogenous compound containing a piperazine moiety was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT), which was then compared with the experimental data .
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives has been explored in the context of catalysis and antibacterial activity. One study developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Another research effort synthesized 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides via a one-pot, three-component reaction, which also demonstrated antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and functional groups. The study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compounds through DFT analysis, molecular electrostatic potential, and frontier molecular orbitals . Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides revealed the importance of substituents on the physical properties of the compounds, which were confirmed by IR, 1H NMR, and ESI-MS .
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
N-benzyl-2-cyanoacetamide, which is structurally related to N-(2-chlorobenzyl)piperidine-4-carboxamide, has been utilized in the synthesis of a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides. These compounds were synthesized through a reaction involving 2-naphthol and aromatic aldehydes in the presence of piperidine as a base. Some of these compounds showed antibacterial effects against both Gram-negative and Gram-positive bacteria, indicating their potential in antibacterial applications (Pouramiri, Kermani, & Khaleghi, 2017).
Asymmetric Reduction in Catalysis
Chiral piperidine-2-carboxamides, which share a functional group with N-(2-chlorobenzyl)piperidine-4-carboxamide, have been used as Lewis base catalysts for the asymmetric reduction of N-acyl enamines by trichlorosilane. This process has been effective for a broad range of substrates, providing chiral N-acyl amine products in high yields and moderate enantioselectivities (Jian, 2009).
Pharmacological Property Modulation
The N-alkyl-piperidine-2-carboxamide core, related to N-(2-chlorobenzyl)piperidine-4-carboxamide, was studied for its pharmacologically relevant properties. By introducing fluorine atoms into the side chains of local anesthetics, the basicity, lipophilicity, aqueous solubility, and oxidative degradation rates were modulated. These findings indicate the potential of such modifications in developing new pharmacological agents (Vorberg et al., 2016).
Synthesis of Novel CCR5 Antagonists
Compounds structurally related to N-(2-chlorobenzyl)piperidine-4-carboxamide were synthesized as novel non-peptide CCR5 antagonists. These antagonists have potential applications in the treatment of diseases like HIV-1, showcasing the versatility of the piperidine carboxamide group in therapeutic drug development (Bi, 2014).
Sigma-1 Receptor Affinity and Selectivity
Derivatives of piperidine-4-carboxamide, including those with structural similarities to N-(2-chlorobenzyl)piperidine-4-carboxamide, were designed and synthesized to evaluate their binding affinity and selectivity towards σ1 and σ2 receptors. Certain derivatives exhibited very high σ1 affinity and selectivity, indicating potential applications in neurological and psychiatric conditions (Zampieri et al., 2015).
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNLSFOVSWDIEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397496 |
Source


|
| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)piperidine-4-carboxamide | |
CAS RN |
429631-11-8 |
Source


|
| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)



![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


